molecular formula C37H64N2O15 B1397137 Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate CAS No. 1245813-70-0

Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate

Cat. No. B1397137
M. Wt: 776.9 g/mol
InChI Key: RDSLXILMKJRJBU-UHFFFAOYSA-N
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Description

Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate is a useful research compound. Its molecular formula is C37H64N2O15 and its molecular weight is 776.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis and Organic Reactions : A study by Padwa, Brodney, and Lynch (2003) discusses tert-Butyl compounds in the context of chemical reactions, specifically the Diels‐Alder reaction, highlighting their role in complex chemical syntheses (Padwa, Brodney, & Lynch, 2003).

  • Pharmaceutical Intermediate Production : Li et al. (2012) describe the synthesis of a tert-butyl compound as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, demonstrating its importance in pharmaceutical development (Li et al., 2012).

  • Synthetic Methodology and Organic Chemistry : Research by Yu, Zhang-Negrerie, and Du (2016) on tert-butyl hydroperoxide-mediated reactions showcases the compound's utility in organic synthesis and methodology (Yu, Zhang-Negrerie, & Du, 2016).

  • Building Blocks in Organic Synthesis : Guinchard, Vallée, and Denis (2005) explore tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are used as building blocks in organic synthesis, underscoring the compound's versatility (Guinchard, Vallée, & Denis, 2005).

  • Intermediate in Anticancer Drug Synthesis : Zhao, Guo, Lan, and Xu (2017) report on the synthesis of a tert-butyl compound as an intermediate in biologically active compounds like omisertinib, an anticancer drug (Zhao, Guo, Lan, & Xu, 2017).

  • X-ray Crystallography and Structural Analysis : Didierjean, Marin, Wenger, Briand, Aubry, and Guichard (2004) utilize tert-butyl compounds in X-ray crystallography studies, contributing to our understanding of molecular structures (Didierjean et al., 2004).

  • Asymmetric Synthesis and Chiral Compounds : Yang, Pan, and List (2009) focus on tert-butyl compounds in asymmetric synthesis, highlighting their role in producing chiral compounds (Yang, Pan, & List, 2009).

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64N2O15/c1-37(2,3)54-36(42)39-9-11-44-13-15-46-17-19-48-21-23-50-25-27-52-29-31-53-30-28-51-26-24-49-22-20-47-18-16-45-14-12-43-10-8-38-35(41)34-6-4-33(32-40)5-7-34/h4-7,32H,8-31H2,1-3H3,(H,38,41)(H,39,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSLXILMKJRJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 1-(4-formylphenyl)-1-oxo-5,8,11,14,17,20,23,26,29,32,35-undecaoxa-2-azaheptatriacontan-37-ylcarbamate

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